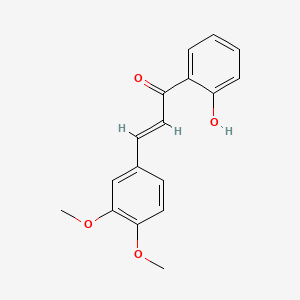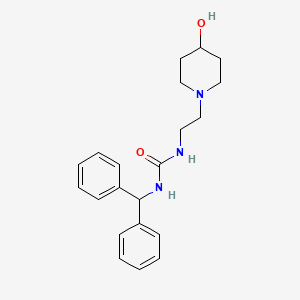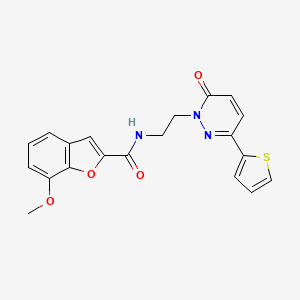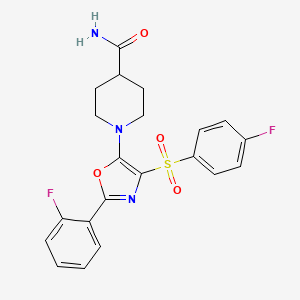
5-(4-Boc-aminophenyl)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Boc-aminophenyl)-3-methylphenol” is a chemical compound. The Boc (tert-butoxycarbonyl) group in the compound is a protective group used in organic synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Aplicaciones Científicas De Investigación
Proteasome Inhibition and Anticancer Properties
5-(4-Boc-aminophenyl)-3-methylphenol has been studied for its potential in inhibiting the proliferation of human liver cancer cells. Compounds derived from similar structures have demonstrated a strong inhibitory effect on HepG2 cells and the human cancer cellular 20S proteasome. These findings indicate a potential pathway for studying anticancer mechanisms and the effects of various functional group substitutions (Yan et al., 2015).
Development of Novel Pharmaceutical Compounds
This compound has been involved in the synthesis of novel pharmaceutical agents. For instance, the synthesis of boronic esters of phthalocyanine precursors and Schiff bases have included derivatives of 4-aminophenol, which are closely related to this compound. These developments are significant in the creation of new drugs and therapeutic agents (Özçelik & Gül, 2012).
Antimicrobial and Antidiabetic Activities
4-Aminophenol derivatives, closely related to this compound, have shown broad-spectrum antimicrobial and significant antidiabetic activities. These compounds have demonstrated strong inhibition against various bacterial strains and fungi, as well as inhibitory effects on amylase and glucosidase, which are key enzymes in diabetes management (Rafique et al., 2022).
Photoactivatable Analogs for Biological Studies
Derivatives of phenylalanine, similar to this compound, have been used to create photoactivatable analogs. These compounds are significant in biological research, particularly in studying protein synthesis and enzyme interactions in various cellular processes (Baldini et al., 1988).
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive compounds, including amino acids and peptides with potential therapeutic applications. For example, its derivatives have been used in the stereocontrolled synthesis of unusual amino acids and in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold (Hutton & White, 1997; Ferrini et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, “(4-Boc-aminophenyl)boronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use protective measures when handling the compound .
Mecanismo De Acción
Target of Action
It is known that the compound contains aboronic acid group , which is commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid group plays a crucial role. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of a variety of organic compounds .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 5-(4-Boc-aminophenyl)-3-methylphenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant .
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJLFQYWPXMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)



![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)
![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)


![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)